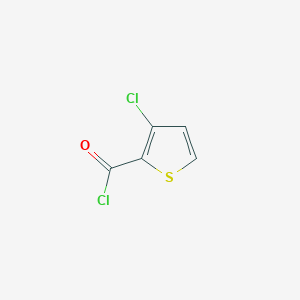

3-Chlorothiophene-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPHKTQMABHWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370970 | |

| Record name | 3-Chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86427-02-3 | |

| Record name | 3-Chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86427-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chlorothiophene-2-carbonyl chloride, a key heterocyclic building block in synthetic chemistry. Distinguishing it from its more commonly cited isomer, this document focuses on its unique properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position.[1] This specific substitution pattern imparts distinct reactivity and potential for further chemical modification.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 86427-02-3 .[1][2][3][4][5] It is crucial to differentiate this from its isomer, 5-Chlorothiophene-2-carbonyl chloride (CAS 42518-98-9), which is a well-documented intermediate in the synthesis of the anticoagulant Rivaroxaban.[6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 86427-02-3 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂Cl₂OS | [1][2] |

| Molecular Weight | 181.04 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 46 °C | [2] |

| Purity | Typically >95-97% | [1][3] |

| Storage Conditions | 2°C - 8°C, under inert gas (Nitrogen), keep dry | [2] |

Synthesis and Reaction Mechanisms

The primary route to obtaining this compound involves the chlorination of its corresponding carboxylic acid, 3-Chlorothiophene-2-carboxylic acid (CAS 59337-89-2).[9] The synthesis of this crucial precursor is a key step in the overall process.

Synthesis of the Precursor: 3-Chlorothiophene-2-carboxylic acid

A documented method for the synthesis of 3-Chlorothiophene-2-carboxylic acid involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride.[10] This reaction proceeds through the chlorination of the hydroxyl group and subsequent hydrolysis of the ester and the intermediate acyl chloride.

Caption: Workflow for the synthesis of 3-Chlorothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid [10]

-

Reaction Setup: Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.

-

Addition of Starting Material: Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride. Add this solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.

-

Reaction: Boil the mixture under reflux for 13 hours.

-

Work-up: Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness in vacuo.

-

Hydrolysis: While cooling, carefully add 450 ml of water dropwise to the residue. Heat the mixture to boiling and then allow it to cool.

-

Purification: Filter the resulting precipitate. Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate. Filter off the activated carbon.

-

Isolation: Cool the filtrate and acidify it with hydrochloric acid to precipitate the final product, 3-Chlorothiophene-2-carboxylic acid.

Conversion to this compound

The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction mechanism involves the formation of a highly reactive intermediate which is then attacked by a chloride ion.

Caption: General pathway for the synthesis of the target compound.

Reactivity and Applications in Drug Discovery

As an acyl chloride, this compound is a reactive electrophile, making it a valuable intermediate for introducing the 3-chloro-2-thenoyl moiety into various molecular scaffolds.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively.

A notable application of its precursor, 3-Chlorothiophene-2-carboxylic acid, is in the synthesis of novel transition metal complexes with potential anticancer activity.[11][12] Studies have shown that cobalt (II) complexes derived from this ligand exhibit significant inhibitory effects on leukemia and colon cancer cell lines.[11] This highlights the potential of this compound as a starting material for the development of new therapeutic agents.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[13] Due to the carbonyl chloride group, it can release hydrochloric acid upon hydrolysis.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from moisture. Store in a cool, dry place (2-8°C) under an inert atmosphere.[2]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound (CAS 86427-02-3) is a valuable, albeit less-documented, chemical intermediate. Its synthesis, stemming from its carboxylic acid precursor, opens avenues for the creation of diverse molecular structures. The demonstrated anticancer potential of metal complexes derived from its precursor underscores its significance for researchers in medicinal chemistry and drug development. Proper handling and a thorough understanding of its reactivity are paramount for its effective and safe utilization in the laboratory.

References

-

PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-3-carbonyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

-

lookchem. (n.d.). Cas 42518-98-9,5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE. Retrieved from [Link]

Sources

- 1. CAS 86427-02-3: this compound [cymitquimica.com]

- 2. 3-Chlorothiophene-2-carbonylchloride | 86427-02-3 | FC149697 [biosynth.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. CAS RN 86427-02-3 | Fisher Scientific [fishersci.com]

- 5. 86427-02-3|this compound|BLD Pharm [bldpharm.com]

- 6. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 7. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]

- 12. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]

- 13. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

3-Chlorothiophene-2-carbonyl chloride molecular weight

An In-depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a cohesive narrative grounded in mechanistic principles and practical, field-proven insights. We will delve into its fundamental properties, synthesis, core reactivity, and applications, with a focus on the causal relationships that govern its chemical behavior and utility.

Core Characteristics and Physicochemical Properties

This compound is a bifunctional molecule featuring a thiophene ring, an aromatic heterocycle essential in many pharmaceutical structures, and a highly reactive acyl chloride group. The chlorine substituent on the thiophene ring at the 3-position modulates the electronic properties of the ring system, influencing its reactivity and the biological activity of its derivatives. The acyl chloride is the primary site of reactivity, serving as a potent electrophile for the construction of more complex molecules.

Its significance lies in its role as a versatile building block. The thiophene core is a recognized bioisostere for the benzene ring, often introduced to improve metabolic stability or enhance binding affinity to biological targets. The acyl chloride functionality provides a direct and efficient handle for introducing this valuable scaffold into target molecules via reactions with a wide array of nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂OS | [1][2][3] |

| Molecular Weight | 181.04 g/mol | [2][3] |

| CAS Number | 86427-02-3 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | Typically ≥97% | [2] |

| SMILES | ClC(=O)C1=C(Cl)C=CS1 | [2] |

| InChI Key | GCPHKTQMABHWPY-UHFFFAOYSA-N | [2] |

Note: Some sources may report slightly different molecular weights due to rounding of atomic masses.[1][2]

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-chlorothiophene-2-carboxylic acid. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and yield.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies product purification.

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion, either from the intermediate itself or from the HCl byproduct, on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, driven by the expulsion of the stable leaving group (which decomposes to SO₂ and Cl⁻), yields the final acyl chloride product. This process is thermodynamically favorable and essentially irreversible.

Experimental Protocol: Synthesis from 3-Chlorothiophene-2-carboxylic acid

This protocol describes a self-validating system for the synthesis of this compound. The reaction progress can be monitored, and the purity of the final product can be readily assessed.

Core Directive: To convert 3-chlorothiophene-2-carboxylic acid into this compound with high purity and yield.

Materials:

-

3-chlorothiophene-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, condenser, and heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

System Preparation: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. It is critical to maintain an inert and anhydrous environment as both the thionyl chloride reagent and the acyl chloride product are highly sensitive to moisture.[5]

-

Reagent Addition: Charge the flask with 3-chlorothiophene-2-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., toluene).

-

Catalyst Introduction: Add a catalytic amount (1-2 drops) of DMF. Causality Insight: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent than SOCl₂ itself, thereby accelerating the conversion.

-

Chlorinating Agent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring. An excess is used to ensure complete conversion of the carboxylic acid.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. Self-Validation: The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl). A small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, fractional distillation under vacuum can be performed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The chemical utility of this compound is dominated by the reactivity of the acyl chloride group. This functional group is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a vast range of nucleophiles.

Mechanistic Principles

The carbonyl carbon of the acyl chloride is highly electron-deficient due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it an excellent target for nucleophiles (e.g., amines, alcohols, carbanions). The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by expelling the chloride ion, which is an excellent leaving group.

This efficient and predictable reactivity allows for the straightforward synthesis of amides, esters, and ketones, which are fundamental linkages in drug molecules.

Caption: General mechanism of Nucleophilic Acyl Substitution.

Representative Protocol: Amide Synthesis

Core Directive: To synthesize an N-substituted-3-chlorothiophene-2-carboxamide via reaction with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 - 2.2 eq)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 - 2.2 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the primary amine (1.1 eq) and the base (1.1 eq) in the anhydrous solvent in a flask under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C). Causality Insight: The reaction is exothermic, and cooling helps to control the reaction rate. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Using a slight excess of the amine can also serve this purpose.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate portion of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until completion.

-

Monitoring: The reaction can be monitored by TLC, checking for the consumption of the limiting reagent (typically the acyl chloride).

-

Work-up: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove the excess base and amine, followed by a wash with aqueous sodium bicarbonate to remove any acidic impurities, and finally with brine.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Applications in Research and Development

Thiophene carbonyl chlorides are crucial intermediates in the synthesis of a wide range of commercially important compounds, particularly in the pharmaceutical and agrochemical sectors.[6] While this compound is a specific reagent, its utility is representative of the entire class.

-

Pharmaceuticals: The isomeric 5-chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication.[6][7] This highlights the role of these building blocks in constructing complex, biologically active molecules. The 3-chloro isomer serves as a valuable scaffold for generating novel compounds for screening in drug discovery programs targeting cancer, inflammation, and infectious diseases.[8]

-

Agrochemicals: Thiophene-based structures are prevalent in modern fungicides, herbicides, and insecticides.[6] The ability to readily form stable amide or ester linkages makes reagents like this compound ideal for synthesizing libraries of potential agrochemical candidates.

-

Material Science: The thiophene ring is a fundamental unit in conductive polymers and organic electronics. Acyl chloride derivatives can be used to functionalize materials or synthesize monomers for polymerization, leading to new organic semiconductors and components for OLEDs.[8]

Safety and Handling: A Trustworthy Approach

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that must be handled with appropriate precautions.

Key Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[2][5] Contact with skin or eyes requires immediate and thorough rinsing with water.

-

Moisture Sensitive: Reacts with water (hydrolyzes) to form 3-chlorothiophene-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas. This reaction is exothermic.

-

Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis can cause respiratory irritation.[5]

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, strong oxidizing agents, and amines.[5] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a highly versatile and reactive tool for chemical synthesis. Its value is derived from the predictable reactivity of its acyl chloride group, coupled with the desirable electronic and steric properties of the 3-chlorothiophene scaffold. By understanding the mechanistic principles behind its synthesis and reactions, and by adhering to strict safety protocols, researchers can effectively leverage this reagent to construct novel molecules for a wide range of applications in medicine, agriculture, and materials science.

References

-

Amerigo Scientific. This compound. [Link]

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

-

LookChem. Cas 42518-98-9, 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE. [Link]

- Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.

- Google Patents.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]

3-Chlorothiophene-2-carbonyl Chloride: A Comprehensive Technical Guide to a Versatile Heterocyclic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chlorothiophene-2-carbonyl chloride is a highly reactive, bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic structure, governed by the interplay between the electron-rich thiophene ring, a deactivating chlorine substituent, and a highly electrophilic acyl chloride group, makes it a powerful synthon for accessing a diverse range of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and safe handling. It is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their research endeavors.

Core Physicochemical and Structural Properties

This compound (CAS No. 86427-02-3) is a pivotal reagent in synthetic organic chemistry.[1] Its utility is underpinned by its distinct chemical and physical characteristics. While specific experimental data for properties such as boiling point and density are not consistently reported in the literature, data from closely related isomers, such as 5-Chlorothiophene-2-carbonyl chloride, can provide useful context (e.g., Boiling Point: ~225 °C; Density: ~1.50 g/cm³).

A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 86427-02-3 | [1] |

| Molecular Formula | C₅H₂Cl₂OS | [1][2] |

| Molecular Weight | 181.04 g/mol | [2] |

| Synonyms | 3-Chloro-2-thenoyl chloride, 3-chloro-2-thiophenecarbonyl chloride | [3] |

| Appearance | Not widely reported; typically a liquid or low-melting solid | |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Manufacturing

The primary and most direct route to this compound is through the activation of its corresponding carboxylic acid precursor, 3-Chlorothiophene-2-carboxylic acid. This transformation is a cornerstone of acyl halide chemistry.

The precursor acid itself can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene via a reaction with phosphorus pentachloride.[4] The subsequent conversion to the acyl chloride is efficiently achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert aprotic solvent.[5][6] The use of a base is generally not required for this step, and the reaction proceeds by converting the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

The diagram below outlines this critical synthetic step.

Caption: Synthesis of this compound from its carboxylic acid.

Reactivity and Mechanistic Insights

The Principle of Reactivity: Nucleophilic Acyl Substitution

The chemical behavior of this compound is dominated by the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom and its competence as a leaving group (chloride ion, Cl⁻). This renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[7]

The reaction proceeds via a well-established, two-step nucleophilic addition-elimination mechanism .[8][9]

-

Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[9]

-

Elimination: The tetrahedral intermediate is transient. It collapses by reforming the C=O π-bond, which simultaneously ejects the most stable leaving group—in this case, the chloride ion.[8][9]

This mechanism is foundational to understanding how this reagent forms new bonds. The overall transformation is a substitution of the chloride for the incoming nucleophile.[7]

Electronic Effects of the Substituted Thiophene Ring

The thiophene ring and its substituents modulate the reactivity of the acyl chloride.

-

Thiophene Ring: As an aromatic, electron-rich heterocycle, the thiophene ring is generally considered an activating group compared to a simple alkyl chain.[10][11] However, its influence is nuanced.

-

Carbonyl Chloride Group (-COCl): This is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, significantly increases the electrophilicity of the carbonyl carbon it is attached to.[12]

-

Chlorine Substituent (-Cl): The chlorine atom at the 3-position also acts as an electron-withdrawing group via induction, further pulling electron density from the ring system.[12]

The combined effect of these two EWGs makes the carbonyl carbon of this compound exceptionally reactive towards nucleophiles, ensuring rapid and efficient reactions.

The general reactivity profile is illustrated below.

Caption: General reactivity of this compound with nucleophiles.

Key Applications in Drug Discovery and Materials Science

The value of this compound lies in its role as a scaffold for building more complex molecules.

-

Medicinal Chemistry: Thiophene-containing compounds are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene rings and their unique ability to engage in biological interactions. This reagent serves as a key starting material for synthesizing novel compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] For instance, related thiophene carbonyl chlorides are crucial intermediates in the synthesis of major drugs like the anticoagulant Rivaroxaban.[6]

-

Heterocyclic Synthesis: It is a reactant for creating a variety of other heterocyclic systems. For example, it has been used to synthesize novel 1,2,4-oxadiazole derivatives that act as apoptosis inducers, a critical mechanism in cancer therapy.[3]

Experimental Protocol: Synthesis of a Secondary Amide

The reaction of an acyl chloride with a primary or secondary amine, often known as the Schotten-Baumann reaction, is one of the most reliable methods for forming an amide bond.[13] The following protocol provides a self-validating system for synthesizing a representative N-substituted amide, including steps for purification and confirmation.

Objective: To synthesize N-benzyl-3-chlorothiophene-2-carboxamide.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water, 1N HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Workflow Diagram:

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. download.e-bookshelf.de [download.e-bookshelf.de]

- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 13. benchchem.com [benchchem.com]

A-Z Guide to the Structural Elucidation of 3-Chlorothiophene-2-carbonyl Chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Chlorothiophene-2-carbonyl chloride (C₅H₂Cl₂OS), a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure accurate and reliable characterization of this compound.

The methodologies detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to foster a deeper understanding of the structure elucidation process.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and material science. Its utility as a precursor in the synthesis of novel therapeutic agents necessitates a robust and unequivocal confirmation of its chemical structure.[3] Erroneous structural assignment can lead to significant delays and resource expenditure in the drug development pipeline. This guide, therefore, presents a multi-faceted analytical approach, integrating data from several spectroscopic techniques to build an unassailable structural proof.

The Elucidation Workflow: A Multi-Technique Approach

The definitive structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application provides a self-validating system of checks and balances.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Probing the Protons

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data: The thiophene ring in this compound contains two protons. Due to the electron-withdrawing effects of the chlorine and carbonyl chloride groups, these protons will be deshielded and appear in the aromatic region of the spectrum. They will appear as two doublets due to coupling to each other.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.2 | Doublet | 5.0 - 6.0 |

| H-5 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |

Note: The exact chemical shifts can vary depending on the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale: ¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected ¹³C NMR Data: The molecule has five carbon atoms, which are all expected to be unique in the ¹³C NMR spectrum.

| Carbon | Expected Chemical Shift (δ, ppm) | Description |

| C=O | 158.0 - 162.0 | Carbonyl chloride carbon |

| C-2 | 135.0 - 140.0 | Thiophene carbon attached to C=O |

| C-3 | 130.0 - 135.0 | Thiophene carbon attached to Cl |

| C-4 | 128.0 - 132.0 | Thiophene CH |

| C-5 | 125.0 - 129.0 | Thiophene CH |

Note: Assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands: The key functional groups to identify are the carbonyl group of the acyl chloride and the C-Cl and C-S bonds of the thiophene ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1750 - 1800 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Strong |

| C-S | 600 - 700 | Medium to Weak |

Note: The exact position of the C=O stretch is highly characteristic of the acyl chloride functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Rationale: Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrometry Data: The molecular formula of this compound is C₅H₂Cl₂OS, with a monoisotopic mass of approximately 179.92 amu.[4]

-

Molecular Ion Peak (M⁺): Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M⁺ peak will be at m/z ~180, the M+2 peak will be at m/z ~182 (approximately 65% of the M⁺ intensity), and the M+4 peak will be at m/z ~184 (approximately 10% of the M⁺ intensity).

-

Key Fragment Ions: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the carbonyl group, resulting in an acylium ion. Another likely fragmentation is the loss of the entire carbonyl chloride group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a GC-MS system with an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion cluster and fragmentation pattern.

References

- 1. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]

- 4. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 3-Chlorothiophene-2-carbonyl chloride

An In-Depth Technical Guide to 3-Chlorothiophene-2-carbonyl chloride: Properties, Handling, and Synthetic Utility

Section 1: Introduction and Overview

This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a derivative of thiophene, a core structure in many bioactive molecules, this compound serves as a highly reactive and versatile chemical intermediate.[1][2] Its utility stems from the presence of two key functional groups: the electron-rich thiophene ring and the highly electrophilic acyl chloride. This unique combination allows for its use as a building block to introduce the 3-chloro-2-thenoyl moiety into a wide range of molecular scaffolds, facilitating the development of novel compounds with potential therapeutic or agricultural applications.[1][3] This guide provides a comprehensive overview of its physical properties, safe handling protocols, and fundamental synthetic applications, designed for researchers and drug development professionals.

Section 2: Compound Identification

Precise identification is the foundation of all chemical research and application. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 86427-02-3 | [3][4][5] |

| Molecular Formula | C₅H₂Cl₂OS | [4][5] |

| Molecular Weight | 181.04 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | ClC(=O)C1=C(Cl)C=CS1 | [5] |

| Synonyms | 3-chloro-thiophene-2-carbonyl chloride, 3-chloro-2-thiophenecarbonyl chloride | [5] |

Section 3: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in experimental settings and are crucial for designing synthetic routes and ensuring safe handling.

| Property | Value / Description | Source(s) |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid, similar to its isomers. | [6][7] |

| Melting Point | Data not readily available. The isomeric compound, 5-chlorothiophene-2-carbonyl chloride, has a melting point of 4°C. | [6][8] |

| Boiling Point | Data not readily available. The isomer, 5-chlorothiophene-2-carbonyl chloride, boils at 122-127°C / 16 Torr or 225°C at atmospheric pressure. | [6][8] |

| Density | Data not readily available. The isomer, 5-chlorothiophene-2-carbonyl chloride, has a density of approximately 1.50 g/cm³. | [6][7] |

| Solubility | Reacts with water and protic solvents (e.g., alcohols).[7] Expected to be soluble in aprotic organic solvents like chloroform, carbon tetrachloride, and ethers.[6][9] | |

| Purity | Commercially available with purities of 95% to >97%. | [4][5] |

| Moisture Sensitivity | Highly sensitive to moisture. It readily hydrolyzes to form 3-chlorothiophene-2-carboxylic acid and corrosive hydrochloric acid.[7] |

Section 4: Safety, Handling, and Storage

Trustworthiness through Procedural Causality: The hazardous nature of this compound is a direct consequence of its high reactivity. Understanding this link is key to its safe manipulation. The acyl chloride group is a potent electrophile that reacts exothermically with nucleophiles, including the water present in biological tissues and atmospheric moisture. This reaction (hydrolysis) produces hydrochloric acid (HCl), which is responsible for the compound's severe corrosive effects.

Hazard Profile:

-

GHS Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.[10]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5][10] May also cause respiratory irritation.[10]

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[10] Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][10] A face shield is recommended for splash protection.

-

Dispensing: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[10]

-

Spill Management: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water or combustible materials.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10]

-

The container should be kept under an inert gas like nitrogen to maintain the compound's integrity.[10]

-

Store locked up and away from incompatible materials such as bases, strong oxidizing agents, amines, and moisture.[10]

Section 5: Synthesis and Reactivity

Expertise in Application: this compound's value lies in its predictable reactivity as an acylating agent. It readily undergoes nucleophilic acyl substitution, making it an excellent precursor for amides, esters, and other carbonyl derivatives.

Reactivity Profile

The primary reaction pathway involves the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. This reactivity is the cornerstone of its use in building more complex molecules.[1][11]

Synthetic Protocol: Preparation from 3-Chlorothiophene-2-carboxylic acid

The most direct and common method for synthesizing this compound is via the chlorination of its parent carboxylic acid. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the purification process.[11]

Step-by-Step Methodology:

-

Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried to prevent premature hydrolysis.

-

Inert Atmosphere: Purge the entire apparatus with an inert gas, such as nitrogen or argon.

-

Reagent Addition: Charge the flask with 3-chlorothiophene-2-carboxylic acid (1.0 eq) and a suitable anhydrous, non-polar solvent such as carbon tetrachloride.[9]

-

Chlorination: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the stirred suspension. The reaction can be exothermic, so initial cooling in an ice bath may be necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1-3 hours to drive the reaction to completion.[12] Reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).

-

Purification: The crude product can be purified by vacuum distillation to yield the final this compound.[12]

Sources

- 1. 2-Chlorothiophene-3-carbonyl chloride (332370-74-8) for sale [vulcanchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 86427-02-3 [m.chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]

- 12. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Chlorothiophene-2-carbonyl chloride: A Technical Guide

Introduction to 3-Chlorothiophene-2-carbonyl chloride

This compound is a halogenated thiophene derivative. Thiophene and its derivatives are important heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. The presence of a chlorine atom and a carbonyl chloride group on the thiophene ring makes this molecule a reactive intermediate, suitable for a variety of chemical transformations. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring.

-

H-4 and H-5 Protons: These protons will appear as doublets due to coupling with each other. The electron-withdrawing nature of the carbonyl chloride at C-2 and the chlorine at C-3 will deshield these protons, shifting them downfield. Based on data for 3-chlorothiophene, the proton at C-5 is expected to be further downfield than the proton at C-4.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.2 | Doublet | 5.0 - 6.0 |

| H-5 | 7.4 - 7.6 | Doublet | 5.0 - 6.0 |

Causality behind Predictions: The predicted chemical shifts are extrapolated from the known spectrum of 3-chlorothiophene[1][2]. The presence of the electron-withdrawing carbonyl chloride group at the C-2 position is expected to cause a downfield shift for both H-4 and H-5 compared to the parent 3-chlorothiophene.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the five carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-2 | 135 - 140 |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 128 - 133 |

Causality behind Predictions: The chemical shifts are estimated based on data for 3-chlorothiophene and related acyl chlorides[2][3]. The carbonyl carbon is expected to be the most downfield signal. The carbons directly attached to the electronegative chlorine (C-3) and the carbonyl group (C-2) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1750 - 1800 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium |

| C-Cl | 700 - 800 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Causality behind Predictions: The strong absorption band in the region of 1750-1800 cm⁻¹ is a characteristic feature of the C=O stretch in acid chlorides. This high frequency is due to the inductive effect of the chlorine atom. The other predicted bands correspond to the standard vibrational modes of a substituted thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 180.04 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 9:6:1, which is characteristic of a compound containing two chlorine atoms.

-

Major Fragmentation Pathways: The primary fragmentation is likely to be the loss of the chlorine radical from the carbonyl group, followed by the loss of a CO molecule.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 180/182 | [M]⁺ |

| 145/147 | [M - Cl]⁺ |

| 117/119 | [M - Cl - CO]⁺ |

Causality behind Predictions: The fragmentation pattern is predicted based on the known fragmentation of acyl chlorides and chlorinated aromatic compounds[4][5]. The stability of the resulting thiophene cation influences the fragmentation pathway.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. All handling of this compound should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is corrosive and moisture-sensitive[6].

NMR Spectroscopy Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry Acquisition (EI)

Caption: Workflow for EI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By analyzing the expected NMR, IR, and MS spectra, researchers can gain a clear understanding of the key structural features of this compound. The provided experimental protocols offer a solid foundation for the practical acquisition of this data. This predictive approach is a critical tool in modern chemical research, enabling scientists to anticipate and interpret data for novel molecules with confidence.

References

-

PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. [Link]

-

NIST. 3-Chlorothiophene. [Link]

-

PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

-

SpectraBase. 3-Chlorothiophene. [Link]

-

PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

-

MDPI. Thiophene-3-carbonyl Chloride. [Link]

Sources

- 1. 3-CHLOROTHIOPHENE(17249-80-8) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-CHLOROTHIOPHENE(17249-80-8) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Chlorothiophene [webbook.nist.gov]

- 5. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Matrix: A Technical Guide to the Solubility of 3-Chlorothiophene-2-carbonyl chloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-Chlorothiophene-2-carbonyl chloride, a pivotal intermediate in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document moves beyond a simple tabulation of data. Instead, it offers a framework for understanding, predicting, and experimentally verifying the solubility of this highly reactive compound, ensuring both scientific integrity and operational safety.

Executive Summary: The Challenge of a Reactive Solute

This compound (C₅H₂Cl₂OS) is a highly reactive acyl chloride. Its utility in synthesis is derived from the electrophilicity of the carbonyl carbon, making it an excellent building block. However, this same reactivity presents significant challenges when considering its solubility. The primary directive for any researcher is to recognize that this compound does not simply dissolve in protic solvents; it reacts, often vigorously.[1] Therefore, a nuanced understanding of solvent-solute interactions is paramount. This guide will deconstruct the factors governing its solubility, provide a qualitative overview in common organic solvents, and detail a rigorous protocol for safe and accurate experimental determination.

Theoretical Framework: Predicting Solubility from First Principles

In the absence of extensive empirical data, a predictive approach based on fundamental chemical principles is the first essential step. The adage "like dissolves like" serves as our guiding principle, which necessitates an analysis of the polarity of this compound.

The molecule's structure, featuring a thiophene ring, a chlorine substituent, and an acyl chloride functional group, results in a significant dipole moment. The electronegative oxygen and chlorine atoms create a strong partial positive charge on the carbonyl carbon, rendering the molecule polar.[2] However, the thiophene ring also introduces a degree of non-polar character.

This duality suggests that this compound will exhibit favorable solubility in solvents of intermediate to high polarity that are aprotic in nature. Protic solvents, such as water and alcohols, are generally unsuitable as they will react to form the corresponding carboxylic acid or ester, respectively.[1][3]

Logical Flow for Solvent Selection

Caption: Predictive workflow for solvent compatibility.

Qualitative Solubility Overview

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Causality |

| Halogenated | Dichloromethane (DCM) | Soluble | Apolar aprotic solvent. "Like dissolves like" principle suggests good compatibility with the chlorinated solute.[2] |

| Chloroform | Soluble / Slightly Soluble | Similar to DCM. Some sources suggest slight solubility for similar compounds.[4][5] | |

| Ethers | Diethyl Ether | Soluble | Apolar aprotic solvent, generally a good solvent for a wide range of organic compounds.[2] |

| Tetrahydrofuran (THF) | Soluble (with caution) | Polar aprotic solvent. Likely to be a good solvent, but THF can contain peroxides which may initiate side reactions. Use of freshly distilled/inhibitor-free THF is recommended. | |

| Aromatic | Toluene | Soluble | Non-polar aprotic solvent. The aromatic nature of toluene can interact favorably with the thiophene ring. |

| Benzene | Soluble | Similar to toluene, offering good solvation for the non-polar aspects of the solute.[6] | |

| Polar Aprotic | Acetonitrile | Likely Soluble | A polar aprotic solvent that should be compatible. |

| Dimethylformamide (DMF) | Use with Extreme Caution | While a powerful polar aprotic solvent, DMF can react with acyl chlorides, particularly at elevated temperatures. | |

| Dimethyl Sulfoxide (DMSO) | Not Recommended | Highly polar and can promote decomposition of acyl chlorides. | |

| Hydrocarbons | Hexanes / Heptane | Likely Insoluble | Highly non-polar solvents are unlikely to effectively solvate the polar acyl chloride group. |

Experimental Protocol for Solubility Determination

The reactive nature of this compound necessitates a carefully designed experimental protocol to ensure that true solubility is measured, rather than the extent of a reaction. The following gravimetric method is a self-validating system for determining solubility in aprotic solvents.

Core Principle:

This protocol is based on creating a saturated solution at a controlled temperature, followed by the complete removal of the solvent under inert conditions and weighing the residual solute. The key is the rigorous exclusion of atmospheric moisture and other reactive species.

Experimental Workflow Diagram

Caption: Step-by-step workflow for solubility determination.

Detailed Step-by-Step Methodology:

-

Preparation and Inerting:

-

All glassware (vials, syringes, filters) must be rigorously dried in an oven at >120°C overnight and cooled in a desiccator.

-

The entire experiment should be conducted under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques).

-

Use only high-purity, anhydrous solvents. It is best practice to use solvents from a freshly opened bottle or from a solvent purification system.

-

-

Sample Preparation:

-

In the inert atmosphere, add an excess of this compound to a pre-weighed, sealable vial (e.g., a 4 mL screw-cap vial with a PTFE-lined septum). The excess is crucial to ensure a saturated solution is formed.

-

Record the initial mass of the vial.

-

Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to the vial.

-

Seal the vial immediately.

-

-

Equilibration:

-

Place the vial on a magnetic stir plate within a temperature-controlled bath (e.g., 25.0 ± 0.1 °C).

-

Stir the suspension for a sufficient time to reach equilibrium. For many systems, 24 hours is adequate, but this should be validated by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

-

-

Sampling of Saturated Solution:

-

After equilibration, cease stirring and allow the excess solid to settle completely. This may take several hours.

-

Draw a known volume of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter (0.2 or 0.45 µm) to remove any suspended microparticles. This step is critical for accuracy.

-

Immediately transfer the filtered solution to a second pre-weighed, dry, and inerted vial. Seal it.

-

-

Solvent Removal and Quantification:

-

Carefully remove the solvent from the second vial under a gentle stream of inert gas or by using a vacuum centrifuge (e.g., SpeedVac). Avoid heating, as the solute may be volatile or could decompose.

-

Once the residual solid is completely dry (constant weight), weigh the vial again.

-

-

Calculation:

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L) based on the volume of the aliquot taken and the molecular weight of this compound (181.04 g/mol ).

-

Safety and Handling: A Non-Negotiable Prerequisite

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[3] Inhalation of its vapors can cause respiratory irritation. All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7] Due to its reactivity with water, it should be stored under an inert atmosphere in a cool, dry place.[1]

Conclusion: An Informed Path Forward

The successful use of this compound in research and development hinges on a thorough understanding of its physical and chemical properties. While quantitative solubility data remains sparse, a combination of theoretical prediction and careful, rigorously controlled experimental work can provide the necessary insights. By adhering to the principles and protocols outlined in this guide, researchers can confidently select appropriate solvent systems and handle this valuable reagent with the necessary scientific diligence and safety.

References

- This cit

-

BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

-

Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride. Retrieved from [Link]

- This cit

- This cit

- This cit

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

- This cit

- This cit

- This cit

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

- This cit

- This cit

- This cit

-

LookChem. (n.d.). Cas 42518-98-9, 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. fiveable.me [fiveable.me]

- 3. byjus.com [byjus.com]

- 4. lookchem.com [lookchem.com]

- 5. 42518-98-9 CAS MSDS (5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorothiophene-2-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Chlorothiophene-2-carbonyl chloride, a pivotal intermediate in the development of novel therapeutics and functional materials. We delve into the prevalent multi-step synthesis, beginning with the formation of the precursor, 3-Chlorothiophene-2-carboxylic acid, and culminating in its conversion to the target acid chloride. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers field-proven insights into process optimization and safety. The content is structured to serve researchers, chemists, and process development professionals, ensuring a blend of theoretical depth and practical applicability.

Introduction: The Significance of this compound

This compound is a highly reactive heterocyclic compound. Its structure, featuring a thiophene ring substituted with both a chloro and a carbonyl chloride group, makes it a versatile building block in organic synthesis. The carbonyl chloride moiety serves as an excellent electrophilic site for nucleophilic acyl substitution, enabling the facile construction of amides, esters, and ketones. This reactivity is leveraged in the pharmaceutical industry for the synthesis of complex molecules with potential biological activity. For instance, it is a reactant in the synthesis of novel apoptosis inducers, highlighting its importance in medicinal chemistry.[1]

This guide will illuminate the most reliable and commonly employed pathways for its synthesis, focusing on the critical transformation of its carboxylic acid precursor.

The Primary Synthetic Pathway: A Two-Stage Approach

The most established route to this compound is a two-step process. The first stage involves the synthesis of the stable carboxylic acid intermediate, which is then activated in the second stage by conversion to the more reactive acid chloride.

Caption: Simplified mechanism of acid chloride formation using SOCl₂.

Experimental Protocol: Thionyl Chloride Method

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-Chlorothiophene-2-carboxylic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5-2.0 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently heat the mixture to reflux (typically 70-80°C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, often under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Method B: The Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride, often used with a catalytic amount of DMF, is another excellent reagent for this transformation. [2][3]It is generally considered milder and more selective than thionyl chloride, making it suitable for substrates with sensitive functional groups. [2][4]The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, facilitating an easy workup. [4][5] Mechanism of Action (Vilsmeier-Haack type): When DMF is used as a catalyst, it first reacts with oxalyl chloride to form a reactive electrophilic intermediate, the Vilsmeier reagent (a chloroiminium salt). [6]1. The carboxylic acid attacks the Vilsmeier reagent. 2. This forms a new intermediate which, upon collapse, releases the acid chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst. [6]

Caption: Catalytic cycle for acid chloride formation using (COCl)₂/DMF.

Experimental Protocol: Oxalyl Chloride Method

-

Dissolve 3-Chlorothiophene-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the solution in an ice bath (0°C).

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.

-

The solvent and volatile byproducts are removed under reduced pressure.

-

The resulting crude this compound is typically of high purity and can often be used in the next step without further purification. If necessary, vacuum distillation can be performed.

Comparative Analysis of Chlorination Methods

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate, and cost considerations.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Other Reagents (PCl₅, PCl₃) |

| Reactivity | High | High, but generally milder | High |

| Conditions | Reflux often required | Room temperature or 0°C | Varies, often requires heating |

| Byproducts | SO₂ (gas), HCl (gas) | CO₂ (gas), CO (gas), HCl (gas) | POCl₃ (liquid), H₃PO₃ (solid) |

| Workup | Simple (evaporation) | Very simple (evaporation) | More complex (distillation required) [7] |

| Cost | Generally less expensive | More expensive | Varies |

| Best For | Robust substrates, large-scale synthesis | Sensitive substrates, high purity needs | Specific applications, less common now |

Safety and Handling

This compound:

-

Hazards: This compound is corrosive and causes severe skin burns and eye damage. [8]It is moisture-sensitive and will hydrolyze to form hydrochloric acid.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][9]* Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases, strong oxidizing agents, and amines. [8][10] Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. [11][12]Inhalation can be fatal. [11]All handling must be done in a fume hood.

-

Oxalyl Chloride ((COCl)₂): Corrosive, toxic, and moisture-sensitive. Reacts with water to produce HCl, CO, and CO₂. Handle with extreme care in a fume hood.

-

General Precautions: Ensure all glassware is thoroughly dried before use to prevent violent reactions with these moisture-sensitive reagents. [13]Have appropriate quench solutions (e.g., sodium bicarbonate) and spill kits readily available.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process commencing with the preparation of its carboxylic acid precursor. The subsequent chlorination is a critical step where the choice of reagent—primarily between thionyl chloride and oxalyl chloride—is dictated by the specific requirements of the synthesis, including substrate sensitivity, scale, and desired purity. By understanding the mechanisms, adhering to detailed protocols, and prioritizing stringent safety measures, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

OpenStax. (2023). 21.3 Reactions of Carboxylic Acids - Organic Chemistry. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

-

LibreTexts. CX5. Substitution at the Carboxyl. [Link]

-

ProQuest. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

ProQuest. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. [Link]

-

Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

- Google Patents. EP0731800A1 - Improved process for the synthesis of 3-chlorobenzo [b]thiophene-2-carbonyl chlorides.

-

PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. [Link]

-

World Journal of Pharmaceutical Research. Synthesis, Characterization and Evaluation of Anthelmintic Activity of Some Novel Benzothiophene Derivatives. [Link]

-